4-Chloro-3-(3,5-dimethylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(3,5-dimethylphenyl)benzoic acid, commonly referred to as 4-CPA, is a widely used reagent in synthetic organic chemistry. 4-CPA is a versatile reagent and can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, the preparation of derivatives of aromatic compounds, and the synthesis of polymers. 4-CPA has also been used in the preparation of organometallic compounds and in the preparation of organometallic catalysts.
Mechanism of Action
The mechanism of action of 4-CPA is not entirely understood. However, it is believed that the reaction occurs through a series of steps. First, the acid chloride reacts with the aromatic compound to form an acylium ion intermediate. The acylium ion is then attacked by a nucleophile, such as a hydroxide ion, to form the final product.
Biochemical and Physiological Effects
4-CPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of several transporters, including the neurotransmitter transporters serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The use of 4-CPA in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to use and can be stored for long periods of time. The main disadvantage of 4-CPA is that it is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 4-CPA. It could be used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. It could also be used in the synthesis of polymers and in the preparation of organometallic catalysts. In addition, it could be used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Finally, it could be used in the preparation of derivatives of aromatic compounds.
Synthesis Methods
4-CPA can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acid chloride. The reaction is catalyzed by an acid such as sulfuric acid or phosphorus pentachloride. The reaction is usually carried out in an inert solvent, such as dichloromethane or toluene, at a temperature of 80-100°C.
Scientific Research Applications
4-CPA has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of polymers and in the preparation of organometallic catalysts. In addition, 4-CPA has been used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids.
properties
IUPAC Name |
4-chloro-3-(3,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)13-8-11(15(17)18)3-4-14(13)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHCQHRYWUCIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680879 |
Source
|
Record name | 6-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-74-3 |
Source
|
Record name | 6-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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